molecular formula C21H27FN4O2 B14197582 N-(2-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-20-1

N-(2-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B14197582
CAS No.: 918436-20-1
M. Wt: 386.5 g/mol
InChI Key: JWHAXVXTLLMOTI-IBGZPJMESA-N
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Description

N-(2-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a lysinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:

    Formation of Glycyl Intermediate: The reaction begins with the formation of a glycyl intermediate by reacting glycine with 2-fluorobenzoyl chloride under basic conditions.

    Coupling with L-Lysine: The glycyl intermediate is then coupled with L-lysine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the amidation of the coupled product with 4-methylphenylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
  • N-(2-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
  • N-(2-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide

Uniqueness

N-(2-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

CAS No.

918436-20-1

Molecular Formula

C21H27FN4O2

Molecular Weight

386.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-(2-fluoroanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C21H27FN4O2/c1-15-9-11-16(12-10-15)25-21(28)19(8-4-5-13-23)26-20(27)14-24-18-7-3-2-6-17(18)22/h2-3,6-7,9-12,19,24H,4-5,8,13-14,23H2,1H3,(H,25,28)(H,26,27)/t19-/m0/s1

InChI Key

JWHAXVXTLLMOTI-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=CC=C2F

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=CC=C2F

Origin of Product

United States

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